Product packaging for Germanium;zirconium(Cat. No.:)

Germanium;zirconium

Cat. No.: B14724340
M. Wt: 163.85 g/mol
InChI Key: KYXIMMOBOGDUFW-UHFFFAOYSA-N
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Description

Germanium;Zirconium is an inorganic compound that provides researchers with a versatile material for advanced development in several high-growth fields. Its value stems from the synergistic properties of its constituents: germanium, a classic semiconductor with a bandgap of 0.66 eV, and zirconium, known for its exceptional corrosion resistance and stability . This combination is particularly relevant for developing next-generation semiconductors and electronic components, where germanium's established role in transistors and diodes can be enhanced with zirconium's thermal and chemical robustness . In chemical synthesis, this compound shows significant promise as a catalyst. Germanium carboxylates have recently been demonstrated as highly efficient, tin-free alternatives in polyurethane synthesis, achieving performance comparable to standard industry catalysts . Meanwhile, zirconium-based compounds are foundational in creating highly stable Metal-Organic Frameworks (MOFs), a class of porous materials with immense potential in gas storage, separation, and catalysis . The integration of both metals opens pathways for novel catalyst systems with enhanced activity and selectivity for specialized polymerizations and organic transformations. Further applications include its use in infrared optics, leveraging germanium's transparency to infrared radiation for advanced sensors and imaging systems , and in the development of ultra-strong ceramic composites, capitalizing on the exceptional strength and heat-shock resistance of zirconium-based ceramics . The global market for zirconium precursors is projected to grow, driven by demand in electronics, aerospace, and renewable energy, underscoring the strategic importance of materials like this compound . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeZr B14724340 Germanium;zirconium

Properties

Molecular Formula

GeZr

Molecular Weight

163.85 g/mol

IUPAC Name

germanium;zirconium

InChI

InChI=1S/Ge.Zr

InChI Key

KYXIMMOBOGDUFW-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Zr]

Origin of Product

United States

Preparation Methods

Procedure and Reaction Mechanism

The ceramic route involves solid-state reactions between zirconium dioxide (ZrO₂) and germanium dioxide (GeO₂) at elevated temperatures. Stoichiometric mixtures of monoclinic ZrO₂ and hexagonal GeO₂ are homogenized in an agate mortar, transferred to corundum crucibles, and heated to 1300°C in air at a rate of 5°C/h. The process relies on interdiffusion between the solid oxides, with GeO₂ acting as a flux due to its lower melting point (1115°C).

At temperatures exceeding 1200°C, molten GeO₂ infiltrates ZrO₂ particle boundaries, facilitating the formation of tetragonal zirconium germanate (ZrGeO₄) and hafnium germanate (Hf₃GeO₈). The reaction pathway can be summarized as:
$$
3\ \text{ZrO}2 + \text{GeO}2 \xrightarrow{1300^\circ\text{C}} \text{Zr}3\text{GeO}8
$$
$$
\text{ZrO}2 + \text{GeO}2 \xrightarrow{1300^\circ\text{C}} \text{ZrGeO}_4
$$

Phase Purity and Limitations

X-ray diffraction analysis reveals that ceramic synthesis produces well-crystallized ZrGeO₄ with 94% phase purity after 24 hours at 1300°C. However, hafnium analogues exhibit slower kinetics due to stronger Hf-O bonds, requiring extended annealing times for comparable purity. Table 1 compares key parameters for zirconium and hafnium germanates synthesized via this method.

Table 1: Ceramic Synthesis Parameters for Group IV Germanates

Compound Starting Materials Temperature (°C) Time (h) Phase Purity Crystal Size (nm)
ZrGeO₄ ZrO₂ + GeO₂ 1300 24 94% 70–100
Hf₃GeO₈ HfO₂ + GeO₂ 1300 48 87% 50–80

The method faces inherent limitations in energy efficiency (35–40% yield) and difficulty controlling crystal morphology due to uncontrolled grain growth.

Co-Precipitation Route for Nanocrystalline Germanates

Synthesis Protocol

Co-precipitation enables low-temperature (≤900°C) formation of phase-pure zirconium germanates. The process begins with dissolving zirconium oxychloride (ZrOCl₂·8H₂O) and germanium tetrachloride (GeCl₄) in 1 M hydrochloric acid. Ammonium hydroxide is added dropwise to pH 9, inducing simultaneous precipitation of hydrated ZrO₂ and GeO₂.

The xerogel undergoes sequential calcination:

  • 400°C (2 h) – Remove residual organics
  • 800°C (1 h) – Initiate crystallization
  • 900°C (1 h) – Complete phase formation

Structural Advantages

Raman spectroscopy confirms the absence of residual GeO₂ or ZrO₂ phases in co-precipitated samples. Transmission electron microscopy reveals nanocrystallites with average sizes of 10–15 nm, compared to 70–100 nm particles from ceramic synthesis. The method achieves 99% phase purity for ZrGeO₄ at 900°C, representing a 5% improvement over ceramic routes.

Organometallic Approaches to Heterobimetallic Complexes

Germylene-Zirconocene Reactions

Pioneering work by Utkin et al. explored direct Zr-Ge bond formation using imidozirconocene precursors and germylene ligands. The general reaction scheme involves:
$$
\text{Cp}2\text{Zr(NAr*)(THF)} + \text{Ge(NAPHTMS)}2 \rightarrow \text{Cp}_2\text{Zr(Ge(NAPHTMS))NAr}
$$
where Cp = cyclopentadienyl, Ar
= 2,6-diphenyl-4-tert-butylphenyl, and NAPHTMS = 1,8-bis(trimethylsilylamido)naphthalene.

Synthetic Challenges

Despite systematic variation of steric and electronic parameters, isolated yields remain below 15% due to:

  • Competitive Ge-Ge dimerization
  • Zirconium-mediated C-H activation of aryl substituents
  • Thermodynamic preference for Zr-N over Zr-Ge bonds

Notable products include mixed-ligand species [Ge(NAPHTMS)Ge(R)(NAPHTMS)]⁺[Li(THF)₄]⁻ (R = Bu, Me), characterized by single-crystal X-ray diffraction.

Nonaqueous Sol-Gel Synthesis

Adaptation for Zr-Ge Systems

Recent advances in HfO₂ nanocrystal synthesis suggest potential for Zr-Ge oxide preparation. Dissolving ZrCl₄ and GeCl₄ in benzyl alcohol at 220°C initiates ligand exchange:
$$
\text{ZrCl}4 + 4\ \text{PhCH}2\text{OH} \rightarrow \text{Zr(OCH}2\text{Ph)}4 + 4\ \text{HCl}
$$
$$
\text{GeCl}4 + 4\ \text{PhCH}2\text{OH} \rightarrow \text{Ge(OCH}2\text{Ph)}4 + 4\ \text{HCl}
$$
HCl catalyzes benzyl alcohol etherification, generating water in situ for hydrolysis:
$$
2\ \text{PhCH}2\text{OH} \xrightarrow{\text{HCl}} \text{PhCH}2\text{OCH}2\text{Ph} + \text{H}2\text{O}
$$
$$
\text{Zr(OCH}2\text{Ph)}4 + \text{Ge(OCH}2\text{Ph)}4 + 4\ \text{H}2\text{O} \rightarrow \text{ZrGeO}4 + 8\ \text{PhCH}_2\text{OH}
$$

Gelation Dynamics

Rheological studies show viscoelastic transition at 120°C (G' = 105 Pa), indicating network formation. X-ray pair distribution function analysis confirms amorphous intermediates transform to crystalline ZrGeO₄ within 30 minutes at 220°C.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Zr-Ge Compound Synthesis

Method Temperature Range (°C) Time Phase Purity Crystal Size (nm) Energy Consumption
Ceramic 1200–1300 24–48 h 87–94% 50–100 High
Co-precipitation 400–900 4–6 h 99% 10–15 Moderate
Organometallic 25–100 18–24 h N/A Molecular Low
Sol-Gel 220 30 min 95% 5–10 Low

The ceramic method remains preferred for bulk single-crystal growth, while co-precipitation offers advantages for nanocatalysts. Sol-gel techniques show promise for thin-film applications but require further optimization for Zr-Ge systems.

Chemical Reactions Analysis

Types of Reactions: Germanium and zirconium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, germanium can react with oxygen to form germanium dioxide, while zirconium can form zirconium dioxide under similar conditions.

Common Reagents and Conditions: Common reagents used in the reactions of germanium and zirconium compounds include sulfuric acid, nitric acid, and hydrogen. These reactions typically require high temperatures and controlled atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of germanium and zirconium compounds include germanium dioxide, zirconium dioxide, and various organometallic compounds. These products have significant industrial and scientific applications.

Scientific Research Applications

Chemistry: In chemistry, germanium and zirconium compounds are used as catalysts in various reactions. Their unique properties make them suitable for facilitating reactions that require high temperatures and pressures.

Biology: In biology, germanium compounds have been studied for their potential anticancer properties. Research has shown that certain germanium compounds can inhibit the growth of cancer cells by interfering with their DNA synthesis.

Medicine: In medicine, germanium and zirconium compounds are used in the development of medical devices and implants. Their biocompatibility and resistance to corrosion make them ideal for use in prosthetics and other medical applications.

Industry: In industry, germanium and zirconium compounds are used in the production of semiconductors, optical fibers, and other high-tech materials. Their unique properties make them indispensable in the manufacturing of advanced electronic devices.

Mechanism of Action

The mechanism of action of germanium and zirconium compounds involves their interaction with various molecular targets and pathways. For example, germanium compounds can inhibit DNA synthesis in cancer cells by binding to specific enzymes involved in the replication process. Zirconium compounds, on the other hand, can enhance the mechanical properties of materials by forming strong bonds with other elements.

Comparison with Similar Compounds

Electronic Contributions in Heusler Alloys

In CoZrSi and CoZrGe Heusler alloys, zirconium and cobalt dominate d-orbital electron densities, while germanium primarily contributes via s/p-orbitals. This difference leads to variations in thermoelectric performance: CoZrGe exhibits enhanced thermal stability due to Ge’s s-orbital hybridization, whereas CoZrSi shows higher mechanical stiffness attributed to silicon’s covalent bonding .

Framework Substitution in Molecular Sieves

In zirconium germanate molecular sieves, Ge substitutes either silicon (as MO₂ tetrahedra) or zirconium (as MO₃ octahedra). Hydrothermal synthesis (150°C–200°C, 1–7 days) produces frameworks with mixed Ge/Zr coordination, confirmed by SEM-EDAX. Such substitutions enhance porosity and catalytic activity compared to pure zirconium silicates .

Table 1: Structural Roles of Ge in Molecular Sieves

Substitution Site Coordination Application Impact
Silicon (Si) Tetrahedral Increased pore size
Zirconium (Zr) Octahedral Enhanced acid resistance

Mechanical and Corrosion Properties

Zirconium Alloys with Germanium

Adding 2 wt.% Ge to Zr-25Ti-5Sn increases hardness by ~12% (from 430.08 HV to 441.98 HV) due to Ge-induced β-phase stabilization. However, corrosion rates in simulated body fluid rise by 25%, reducing biocompatibility. This trade-off limits Ge-containing alloys to non-implant applications .

Table 2: Mechanical and Corrosion Data for Zr Alloys

Alloy Composition Hardness (HV) Corrosion Rate (mm/year)
Zr-25Ti-5Sn 430.08 0.012
Zr-25Ti-3Sn-2Ge 441.98 0.015

Hydrogen Embrittlement

Pure zirconium alloys exhibit hydrogen embrittlement under high H₂ charging, leading to fracture. Germanium’s role in mitigating this remains unexplored, highlighting a research gap .

Germanium Nanocrystals in High-k Dielectrics

Ge nanocrystals (3–6 nm) embedded in tantalum zirconium oxide (TaZrO) matrices enable floating-gate memory devices. An SiO₂ interlayer improves electrical isolation, achieving 10⁵ write/erase cycles, outperforming pure ZrO₂ systems .

UV-Emitting Phosphors

Substituting 10–15% Zr with Ge in zirconium pyrophosphate (ZrP₂O₇) increases cathodoluminescence efficiency by 40%. The emission peak shifts from 280 nm (pure ZrP₂O₇) to 320 nm, making Ge-Zr phosphors suitable for UV-LEDs .

Analytical Chemistry Interactions

In graphite furnace atomic absorption spectrometry (GFAAS), zirconium carbide reduces GeO₂ to volatile Ge, enabling trace Ge detection. Pd-Zr modifiers enhance sensitivity by stabilizing Ge during atomization .

Neutron Activation Analysis

Ge and Zr samples irradiated with 13.96 MeV neutrons show distinct γ-ray signatures. Ge’s isotopic purity (86% ⁷⁶Ge) makes it ideal for double beta decay studies, while Zr’s neutron moderation properties aid flux calibration .

Biomedical and Environmental Considerations

  • Biomedical: Ge compounds (e.g., propagermanium) exhibit immunomodulatory effects but lack FDA approval due to toxicity concerns. In contrast, Zr alloys (without Ge) are preferred for implants due to superior biocompatibility .
  • Environmental: Ge recovery from coal fly ash via iodination is economically viable, whereas Zr extraction relies on chlorination processes, generating more waste .

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